molecular formula C12H13ClN2O2S B2905297 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide CAS No. 886949-34-4

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide

Cat. No. B2905297
CAS RN: 886949-34-4
M. Wt: 284.76
InChI Key: HBKYAYYDZMYOAU-UHFFFAOYSA-N
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Description

“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide” is a compound that contains a benzothiazole ring . Benzothiazole is a heterocyclic compound, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives involve the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anti-inflammatory Applications

The compound has been studied for its potential anti-inflammatory properties. Novel derivatives of benzothiazol, including those similar to our compound of interest, have shown promising results in inhibiting COX-1 and COX-2 enzymes, which play a significant role in the inflammatory process . These findings suggest that N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide could be a candidate for the development of new anti-inflammatory drugs.

Antimicrobial Activity

Benzothiazole derivatives have been recognized for their antimicrobial properties. Research indicates that these compounds can be effective against a range of microbial strains, offering a potential pathway for the development of new antimicrobial agents . This is particularly relevant in the context of increasing antibiotic resistance.

Antitumor and Cytotoxic Effects

Studies have explored the cytotoxic effects of benzothiazole derivatives on various human tumor cell lines. The structural similarity of our compound to these derivatives suggests that it may also possess antitumor properties, which could be harnessed in cancer research and therapy .

Antibacterial Agents

The benzothiazole moiety is a common feature in molecules with antibacterial activity. N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide could potentially be developed into novel antibacterial agents, as indicated by research on related compounds .

Antioxidant Properties

Compounds with a benzothiazole structure have been associated with antioxidant activity. This activity is crucial in combating oxidative stress, which is implicated in various diseases. The compound may have applications in research focused on oxidative stress and related disorders .

Chemical Synthesis and Drug Design

The benzothiazole core of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide is a versatile scaffold in chemical synthesis. It can be used to design and synthesize a wide range of bioactive molecules, including drugs with diverse therapeutic applications .

Molecular Docking Studies

Molecular docking studies are essential in drug discovery, allowing researchers to predict the interaction between a drug candidate and its target. Given the biological activities associated with benzothiazole derivatives, our compound could be valuable in such in silico studies to expedite the drug development process .

Neuroprotective Research

The thiazole ring, a component of our compound, is found in molecules with neuroprotective effects. This suggests potential applications in the study and treatment of neurodegenerative diseases .

Future Directions

Benzothiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity . Therefore, future research could focus on exploring these properties further and developing new compounds with lesser side effects .

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S/c1-3-4-9(16)14-12-15-10-8(17-2)6-5-7(13)11(10)18-12/h5-6H,3-4H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKYAYYDZMYOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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